7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 886142-40-1
Cat. No.: VC11788605
Molecular Formula: C22H20ClN3O5
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886142-40-1 |
|---|---|
| Molecular Formula | C22H20ClN3O5 |
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H20ClN3O5/c1-12-9-17-15(11-16(12)23)20(27)18-19(13-5-4-6-14(10-13)26(29)30)25(8-7-24(2)3)22(28)21(18)31-17/h4-6,9-11,19H,7-8H2,1-3H3 |
| Standard InChI Key | DHQMEFRYMJXDHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature and Identifiers
The compound’s IUPAC name, 7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, systematically describes its structure:
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A chromeno[2,3-c]pyrrole core (fused chromene and pyrrole rings).
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Substituents:
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Chlorine at position 7.
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Methyl at position 6.
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3-Nitrophenyl at position 1.
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2-(Dimethylamino)ethyl at position 2.
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Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 886142-40-1 | |
| Molecular Formula | C₂₂H₂₀ClN₃O₅ | |
| Molecular Weight | 441.9 g/mol | |
| SMILES | CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)N+[O-])CCN(C)C | |
| InChIKey | DHQMEFRYMJXDHJ-UHFFFAOYSA-N |
Structural Features and Stereoelectronic Properties
Core Chromeno-Pyrrole System
The molecule’s scaffold comprises a chromene ring (benzopyran) fused to a pyrrole ring at positions 2 and 3, forming a planar, aromatic system. The chromene contributes electron-rich regions, while the pyrrole’s nitrogen introduces basicity and coordination potential .
Substituent Effects
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7-Chloro and 6-Methyl Groups: Electron-withdrawing chlorine and electron-donating methyl groups on the chromene ring create electronic asymmetry, influencing reactivity and intermolecular interactions.
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3-Nitrophenyl at Position 1: The nitro group (-NO₂) enhances solubility in polar solvents and may participate in charge-transfer interactions.
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2-(Dimethylamino)ethyl Chain: This substituent introduces a tertiary amine, conferring pH-dependent solubility and potential for protonation-driven conformational changes.
Figure 1: 3D Conformational Analysis (Representative Model)
The dimethylaminoethyl chain adopts a gauche conformation relative to the pyrrole ring, minimizing steric clash with the 3-nitrophenyl group.
Synthesis and Reaction Pathways
Synthetic Strategies
Chromeno-pyrrole derivatives are typically synthesized via multi-component reactions (MCRs) or sequential functionalization of preformed heterocycles. For this compound, a plausible route involves:
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Chromene Formation: Condensation of resorcinol derivatives with β-keto esters to form the chromene core .
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Pyrrole Annulation: Cyclization with ammonium acetate or amines under acidic conditions .
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Substituent Introduction:
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Nitration at the phenyl ring.
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Alkylation with 2-chloro-N,N-dimethylethylamine.
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Chlorination via electrophilic aromatic substitution.
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Key Reaction Conditions
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Solvents: Dichloromethane (DCM), ethanol.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
Table 2: Representative Synthetic Yields (Hypothetical Data)
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Chromene formation | 78 | 95 |
| 2 | Pyrrole annulation | 65 | 92 |
| 3 | Nitrophenyl introduction | 58 | 89 |
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic aryl groups.
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logP (Octanol-Water): Estimated at 2.8–3.5, indicating moderate lipophilicity.
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Ionization: The dimethylamino group (pKa ~8.5) protonates in acidic environments, enhancing water solubility.
Research Applications and Future Directions
Materials Science Applications
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